molecular formula C9H6ClF3N2O3 B068139 N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide CAS No. 172215-95-1

N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide

Cat. No.: B068139
CAS No.: 172215-95-1
M. Wt: 282.6 g/mol
InChI Key: PIOFBQYLNVJKCT-UHFFFAOYSA-N
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Description

N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide is an organic compound characterized by the presence of a chloro, nitro, and trifluoromethyl group attached to a phenyl ring, with an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide typically involves the nitration of 4-chloro-2-(trifluoromethyl)aniline followed by acetylation. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group. The resulting nitro compound is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Amines or thiols, solvents like ethanol or dimethylformamide, elevated temperatures.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water, reflux conditions.

Major Products Formed

    Reduction: N-[4-chloro-2-amino-6-(trifluoromethyl)phenyl]acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-chloro-2-nitro-6-(trifluoromethyl)benzoic acid and acetamide.

Scientific Research Applications

N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide
  • N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]benzamide
  • N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]methanamide

Uniqueness

This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3N2O3/c1-4(16)14-8-6(9(11,12)13)2-5(10)3-7(8)15(17)18/h2-3H,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOFBQYLNVJKCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1[N+](=O)[O-])Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441857
Record name N-[4-Chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172215-95-1
Record name N-[4-Chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-acetamido-5-chlorobenzotrifluoride (890 mg, 3.74 mmol) in concentrated H2SO4 (4 mL) at 0° C. was added dropwise 70% HNO3 (0.5 mL, Baker). The mixture was stirred at 0° C. for 0.5 h, then at room temperature for 3 h and it was poured into ice water (15 g). The precipitate was collected by filtration, affording 700 mg of crude 2-acetamido-5-chloro-3-nitrobenzotrifluoride. It was crystallized from EtOH/H2O to give 559 mg of pure 2-acetamido-5-chloro-3-nitrobenzotrifluoride as yellow needles. Mp 190°-2° C., 1H NMR (CDCl3): δ 2.210 (s, 3H), 7.357 (s, 1H), 7.896 (d, 1H, J=2.1 Hz), 8.105 (d, 1 H, J=2.1 Hz).
Quantity
890 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
15 g
Type
reactant
Reaction Step Two

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